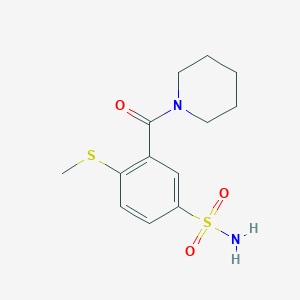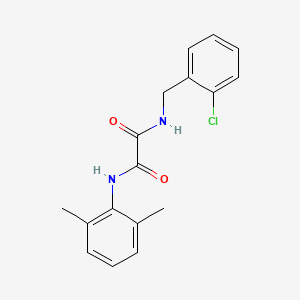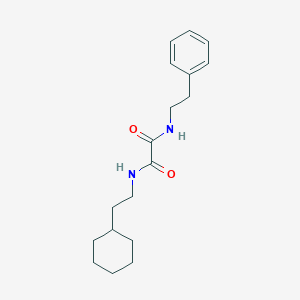![molecular formula C15H20ClN3OS B4545349 3-[(2-butoxy-5-chlorobenzyl)thio]-5-ethyl-4H-1,2,4-triazole](/img/structure/B4545349.png)
3-[(2-butoxy-5-chlorobenzyl)thio]-5-ethyl-4H-1,2,4-triazole
Übersicht
Beschreibung
3-[(2-butoxy-5-chlorobenzyl)thio]-5-ethyl-4H-1,2,4-triazole is a chemical compound that belongs to the class of triazole compounds. It is widely used in scientific research for its unique properties and applications.
Wissenschaftliche Forschungsanwendungen
3-[(2-butoxy-5-chlorobenzyl)thio]-5-ethyl-4H-1,2,4-triazole has a wide range of scientific research applications. It is commonly used as a building block in the synthesis of other compounds, particularly in the pharmaceutical industry. It has been found to exhibit antifungal, antibacterial, and antiparasitic activities, making it a promising candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of 3-[(2-butoxy-5-chlorobenzyl)thio]-5-ethyl-4H-1,2,4-triazole is not fully understood. However, it is believed to work by inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes. This leads to the disruption of the cell membrane and ultimately the death of the fungal cell.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of several fungi, including Candida albicans and Aspergillus fumigatus. It has also been shown to have antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. Additionally, it has been found to have antiparasitic activity against Plasmodium falciparum, the parasite responsible for malaria.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-[(2-butoxy-5-chlorobenzyl)thio]-5-ethyl-4H-1,2,4-triazole is its broad-spectrum activity against fungi, bacteria, and parasites. This makes it a valuable tool for researchers studying these organisms. Additionally, its relatively simple synthesis method and low cost make it accessible to researchers with limited resources.
However, there are also some limitations to its use in lab experiments. One of the main limitations is its potential toxicity. It has been shown to be toxic to mammalian cells at high concentrations, which can limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for the research and development of 3-[(2-butoxy-5-chlorobenzyl)thio]-5-ethyl-4H-1,2,4-triazole. One potential direction is the development of new drugs based on its structure and activity. Researchers could also investigate its potential as a pesticide or herbicide. Additionally, further studies could be conducted to better understand its mechanism of action and potential toxicity, which could help to optimize its use in lab experiments.
Eigenschaften
IUPAC Name |
3-[(2-butoxy-5-chlorophenyl)methylsulfanyl]-5-ethyl-1H-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3OS/c1-3-5-8-20-13-7-6-12(16)9-11(13)10-21-15-17-14(4-2)18-19-15/h6-7,9H,3-5,8,10H2,1-2H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODTYDIYHAGKZMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)Cl)CSC2=NNC(=N2)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-chlorophenyl)sulfonyl]-N-(5-methyl-3-isoxazolyl)prolinamide](/img/structure/B4545267.png)

![N-{1-[(ethylamino)carbonyl]-2-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]vinyl}benzamide](/img/structure/B4545288.png)
![diethyl 5-[(2,1,3-benzoxadiazol-4-ylsulfonyl)amino]isophthalate](/img/structure/B4545294.png)

![4-ethyl-3-[(3-fluorobenzyl)thio]-5-(4-methylphenyl)-4H-1,2,4-triazole](/img/structure/B4545314.png)

![2-[4-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B4545327.png)
![N-{2-[(4-chlorophenyl)thio]phenyl}-2-methylbenzamide](/img/structure/B4545341.png)
![3-[1-(1-benzofuran-2-ylcarbonyl)-3-piperidinyl]-N-(3-methoxybenzyl)propanamide](/img/structure/B4545352.png)
![2-[(2,4-dichlorobenzoyl)amino]-N-[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4545365.png)


